6-Methyl-6-heptenenitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Methyl-6-heptenenitrile is an aliphatic nitrile . It is used in scientific research and has diverse applications, including its role as a precursor for organic syntheses and as a building block in the production of pharmaceuticals and agrochemicals.

Molecular Structure Analysis

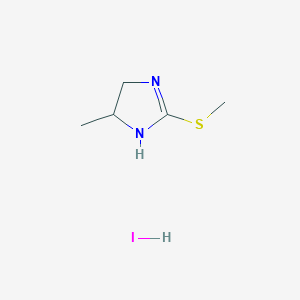

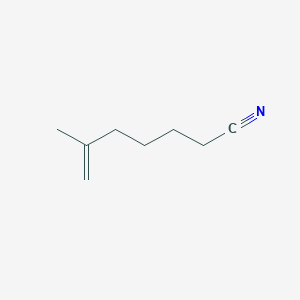

This compound has a molecular formula of C8H13N . The structure consists of a seven-carbon chain with a nitrile group (-CN) attached to the sixth carbon and a methyl group (-CH3) attached to the sixth carbon .Physical and Chemical Properties Analysis

This compound has a density of 0.8±0.1 g/cm3, a boiling point of 197.0±19.0 °C at 760 mmHg, and a vapor pressure of 0.4±0.4 mmHg at 25°C . It also has a molar refractivity of 34.1±0.3 cm3, a polar surface area of 24 Å2, and a molar volume of 132.6±3.0 cm3 .科学的研究の応用

Catalytic Reactions and Complex Formation

The catalytic activities of nickel complexes involving nitrile compounds similar to 6-Methyl-6-heptenenitrile have been explored. For instance, the isomerization of 2-methyl-3-butenenitrile, facilitated by catalytic amounts of nickel complexes, results in the formation of Z- and E-2-methyl-2-butenenitrile alongside a mixture of nickel complexes. These complexes, which are products of C-CN and P-C bond cleavage, highlight the potential of nitrile compounds in catalytic reactions and complex formation processes (Acosta-Ramírez et al., 2008).

Polymer Toughening

In the realm of material science, derivatives of lactide, which share structural motifs with this compound, have been utilized to toughen polylactide. By synthesizing a bifunctional monomer from lactide and employing it in polymerization processes, significant enhancements in the toughness of polylactide were achieved. This application underscores the potential of nitrile-containing compounds in developing novel polymeric materials with improved mechanical properties (Jing & Hillmyer, 2008).

Environmental Remediation

The degradation of explosives, a critical environmental challenge, has seen the application of microbial and enzymatic processes that could involve mechanisms akin to those that would interact with compounds like this compound. Studies on the biodegradation and biotransformation of explosives such as TNT have revealed complex biochemical pathways involving microorganisms and plants, potentially offering insights into how similar compounds could be addressed in environmental remediation efforts (Rylott et al., 2011).

Safety and Hazards

将来の方向性

6-Methyl-6-heptenenitrile has been identified as a nicotine analog of interest based on its chemical structure, sensorial properties, and commercial availability . It has potential applications in both recreational use and pharmaceutical applications such as smoking cessation and central nervous system disorders conditions .

特性

IUPAC Name |

6-methylhept-6-enenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N/c1-8(2)6-4-3-5-7-9/h1,3-6H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMKLVCPTSRCYGO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCCCC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90501692 |

Source

|

| Record name | 6-Methylhept-6-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90501692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6887-97-4 |

Source

|

| Record name | 6-Methylhept-6-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90501692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Methylimidazo[1,5-a]pyridine](/img/structure/B1314994.png)

![O-[(3-Pyridyl)methyl]hydroxylamine](/img/structure/B1314999.png)

![Butanoic acid, 4-[(2-phenylethyl)amino]-](/img/structure/B1315014.png)